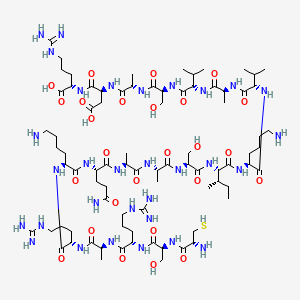
(+)-Puerol B 2’-O-glucósido
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Puerol B 2/-O-glucoside is a natural phenolic compound found in the herbs of Pueraria lobata. It is known for its unique structure, which includes a glucopyranosyloxy group attached to a methoxyphenyl and hydroxyphenylmethyl group. This compound has garnered attention due to its potential biological activities and applications in various fields.
Aplicaciones Científicas De Investigación
(+)-Puerol B 2/-O-glucoside has several scientific research applications:
Chemistry: It is used as a model compound to study glucoside synthesis and reactions.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects in treating diseases like diabetes and cancer.
Industry: It is used in the production of natural health products and supplements.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as phloridzin (also known as phlorizin, phloretin 2’-o-glucoside, phlorrhizin, phlorhizin, or phlorizoside), are potent inhibitors of the sodium-glucose cotransporter-2 (sglt2) and have displayed numerous pharmacological effects .
Mode of Action
For instance, phloridzin is known to inhibit SGLT2, which plays a crucial role in glucose reabsorption in the kidneys .
Biochemical Pathways
Related compounds like phloridzin are known to affect the glucose metabolism pathway by inhibiting sglt2 .
Pharmacokinetics
These dihydrochalcones are further converted by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) to yield phloretin glucuronides and phloretin sulfate glucuronides, respectively .
Result of Action
Similar compounds like phloridzin have been shown to possess various pharmacological effects such as antidiabetic, anticancer, anti-obesity, antioxidant, antiaging, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Puerol B 2/-O-glucoside can be achieved through enzymatic synthesis, which involves the use of specific enzymes to catalyze the formation of the glucoside bond. This method is preferred due to its high specificity and yield. The reaction typically involves the use of glucosyltransferase enzymes, which transfer a glucose moiety to the aglycone part of the molecule under controlled conditions of pH, temperature, and substrate concentration .
Industrial Production Methods
Industrial production of (+)-Puerol B 2/-O-glucoside often involves the extraction of the compound from natural sources, such as the roots of Pueraria lobata. The extraction process includes steps like solvent extraction, purification, and crystallization to obtain the compound in its pure form. Enzymatic synthesis is also employed on an industrial scale to produce the compound in large quantities.
Análisis De Reacciones Químicas
Types of Reactions
(+)-Puerol B 2/-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The glucoside group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like acids or bases to facilitate the reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, alcohols, and substituted glucosides .
Comparación Con Compuestos Similares
Similar Compounds
Puerarin: Another glucoside compound found in Pueraria lobata, known for its antioxidant properties.
Daidzin: A glucoside of daidzein, found in soybeans, with potential anti-cancer effects.
Genistin: A glucoside of genistein, also found in soybeans, known for its estrogenic activity.
Uniqueness
(+)-Puerol B 2/-O-glucoside is unique due to its specific structure and the presence of both methoxyphenyl and hydroxyphenylmethyl groups, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
IUPAC Name |
(2R)-2-[(4-hydroxyphenyl)methyl]-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2H-furan-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26O10/c1-31-14-6-7-15(16-10-20(27)32-17(16)8-12-2-4-13(26)5-3-12)18(9-14)33-24-23(30)22(29)21(28)19(11-25)34-24/h2-7,9-10,17,19,21-26,28-30H,8,11H2,1H3/t17-,19-,21-,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVBNDMOPKKFCH-ZAUXWKBESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)OC2CC3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)C2=CC(=O)O[C@@H]2CC3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(hydroxymethyl)-6-(9H-pyrido[3,4-b]indol-1-ylmethoxy)oxane-3,4,5-triol](/img/structure/B569989.png)


![2-(Dimethylamino)-1-methyl-1H-benzo[d]imidazole-5,6-diol](/img/structure/B569996.png)
![2H-[1,2,5]Thiadiazino[5,6-a]benzimidazole](/img/structure/B569998.png)
![Benzo[e]pyren-3-amine](/img/structure/B570002.png)




